5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound with the molecular formula C12H11BrClN3OS2. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfur atom in the thiadiazole ring can undergo oxidation or reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfur atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the sulfur-containing moiety.
Scientific Research Applications
5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloropyridine
- 5-bromo-2-chloropyrimidine
- 2-chloro-5-(propylsulfanyl)-1,3,4-thiadiazole
Uniqueness
5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
1. Anticancer Activity
Thiadiazole derivatives are recognized for their potential as anticancer agents. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.57 ± 0.6 | Induces ROS and apoptosis |
Other Thiadiazole Derivatives | A549 (Lung Cancer) | 4.27 | Inhibits cell proliferation |
Other Thiadiazole Derivatives | SK-MEL-2 (Skin Cancer) | Not specified | Cytotoxicity via apoptosis |
In a study by Alam et al. (2020), various thiadiazole derivatives were synthesized and tested for their anticancer activity using the MTT assay. The results showed that many compounds, including derivatives similar to the target compound, inhibited the growth of human cancer cell lines such as A549 and SK-MEL-2 significantly .
2. Antimicrobial Activity
Thiadiazole derivatives also demonstrate notable antimicrobial properties. The presence of bromine and chlorine substituents in the structure can enhance their activity against various pathogens.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus (Gram-positive) | < 0.03 µg/mL |
Other Thiadiazole Derivatives | E. coli (Gram-negative) | < 4 µg/mL |
Research indicates that compounds with similar structures exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways .
Targeting Kinases : Some derivatives have been identified as dual-target inhibitors for EGFR and HER-2 kinases, which are critical in the proliferation and survival of cancer cells . This inhibition leads to reduced tumor growth and angiogenesis.
Case Studies
A notable case study involved a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that included the target compound. The study demonstrated that these compounds effectively inhibited the proliferation of breast cancer cells (MCF-7 and SK-BR-3) while exhibiting minimal toxicity towards normal cells . The findings support the potential therapeutic application of thiadiazole derivatives in treating breast cancer.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-6-7(13)3-4-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKWIGFTASHNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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